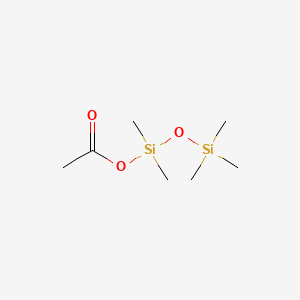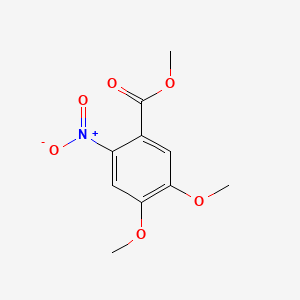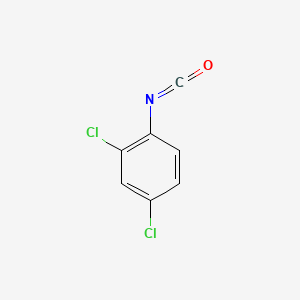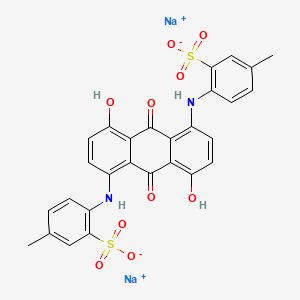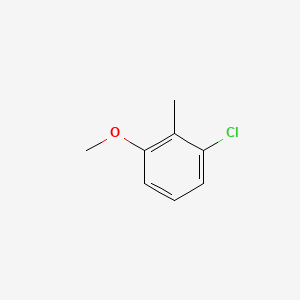
三氟甲磺酰氯
描述
“Methanesulfenyl chloride, trifluoro-” is a chemical compound with the formula CClF3S and a molecular weight of 136.524 . It is also known by other names such as Perfluoromethylsulfenyl chloride, Trifluoromethanesulfenyl chloride, and Trifluoromethylsulfenyl chloride . It is used as a trifluoromethylating agent for the fluoroalkylation of heterocycles, arenes, and heteroarenes .
Molecular Structure Analysis
The molecular structure of “Methanesulfenyl chloride, trifluoro-” can be viewed using Java or Javascript . The IUPAC Standard InChI isInChI=1S/CClF3S/c2-6-1(3,4)5 . Chemical Reactions Analysis
“Methanesulfenyl chloride, trifluoro-” is used as a trifluoromethylating agent for the fluoroalkylation of heterocycles, arenes, and heteroarenes . It is also used as a sulfonating agent for alcohols and a chlorinating agent for carbanions .Physical And Chemical Properties Analysis
“Methanesulfenyl chloride, trifluoro-” has a molecular weight of 136.524 . More detailed physical and chemical properties are not available in the search results.科学研究应用
Fluoroalkylation of Heterocycles
Trifluoromethylsulphenyl chloride is widely used as a trifluoromethylating agent for the fluoroalkylation of heterocycles . This process is crucial for the synthesis of compounds that have significant potential in pharmaceuticals and agrochemicals due to the unique properties imparted by the trifluoromethyl group.
Sulfonation of Alcohols
As a sulfonating agent, this compound facilitates the introduction of a sulfonyl functional group into alcohols . This transformation is important for the modification of alcohol groups, which can lead to changes in the solubility, reactivity, and overall properties of the molecules.
Chlorination of Carbanions
In organic synthesis, trifluoromethylsulphenyl chloride serves as a chlorinating agent for carbanions . This application is essential for the preparation of various chlorinated organic compounds, which are key intermediates in numerous chemical syntheses.
Synthesis of Trifluoromethylthiolated Compounds
The compound is used in the direct trifluoromethylthiolation of indoles . This reaction is facilitated by triphenylphosphine and sodium iodide, which generate iodine in situ to accelerate the transformation. The resulting trifluoromethylthiolated compounds have applications in medicinal chemistry due to their biological activity.
Reagent in Organic Synthesis
Trifluoromethylsulphenyl chloride is a versatile reagent in organic synthesis, used for various transformations including fluoroalkylation , sulfonation , and chlorination . Its reactivity allows for the creation of complex molecules with potential applications in drug development and materials science.
Preparation of Trifluoromethylated Aromatics
The compound is instrumental in the preparation of trifluoromethylated aromatic compounds . These compounds are of interest due to their stability and electronic properties, making them useful in the development of new materials and electronic devices.
Catalyst and Intermediate
It acts as a catalyst and intermediate in chemical reactions . Its role as an intermediate is particularly valuable in multi-step synthetic processes where precise control over reaction conditions and outcomes is required.
Research in Fluorine Chemistry
Trifluoromethylsulphenyl chloride is a subject of ongoing research in the field of fluorine chemistry . Scientists are exploring its potential to create new fluorinated compounds with unique chemical and physical properties for advanced applications in various industries.
安全和危害
“Methanesulfenyl chloride, trifluoro-” is considered hazardous. It may be corrosive to metals, cause severe skin burns and eye damage, cause respiratory irritation, and may cause an allergic skin reaction. It is fatal if inhaled, toxic if swallowed or in contact with skin . It is also harmful to aquatic life with long-lasting effects .
作用机制
Target of Action
Methanesulfenyl chloride, trifluoro-, also known as trifluoromethylsulphenyl chloride, is primarily used as a trifluoromethylating agent for the fluoroalkylation of heterocycles, arenes, and heteroarenes . It can also act as a sulfonating agent for alcohols and a chlorinating agent for carbanions .
Mode of Action
As a trifluoromethylating agent, Methanesulfenyl chloride, trifluoro- adds a trifluoromethyl group to its target molecules, altering their chemical properties . When acting as a sulfonating agent, it introduces a sulfonyl group into alcohols . As a chlorinating agent, it can introduce a chlorine atom into carbanions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methanesulfenyl chloride, trifluoro-. For instance, it is known to react vigorously with water . Therefore, it should be handled and stored in a dry environment. Its reactivity also suggests that it should be stored in a cool place to maintain stability .
属性
IUPAC Name |
trifluoromethyl thiohypochlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CClF3S/c2-6-1(3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYLOOVORNJDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)SCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CClF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059962 | |
| Record name | Methanesulfenyl chloride, trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanesulfenyl chloride, trifluoro- | |
CAS RN |
421-17-0 | |
| Record name | Trifluoromethanesulfenyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=421-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfenyl chloride, trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfenyl chloride, trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanesulfenyl chloride, trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoromethanesulphenyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trifluoromethanesulfenyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7EVX6QGK4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of compounds does trifluoromethylsulphenyl chloride react with, and what are the products?
A1: Trifluoromethylsulphenyl chloride exhibits reactivity towards various functional groups. For instance, it reacts with cyclic β-diketones [], dimethylamino phosphines and arsines [], and trimethylphosphite []. Furthermore, it plays a crucial role in synthesizing diverse heterocyclic systems []. A specific example is its reaction with β-dicarbonyl compounds, leading to the formation of CF3S-substituted esters, anilides of β-keto acids, and their corresponding Schiff bases [].
Q2: Are there any stability concerns regarding the products formed from reactions with trifluoromethylsulphenyl chloride?
A2: Yes, the stability of products derived from reactions with trifluoromethylsulphenyl chloride can vary. Research indicates that while some derivatives, like specific CF3S-substituted esters, anilides of β-keto acids, and their Schiff bases, exhibit stability [], other products might demonstrate different stability profiles. Further investigation is necessary to fully comprehend the stability characteristics of various derivatives across diverse conditions.
Q3: Is there any research highlighting the application of trifluoromethylsulphenyl chloride in synthesizing specific heterocyclic systems?
A3: While specific examples of heterocyclic systems synthesized using trifluoromethylsulphenyl chloride are not detailed within the provided abstracts [, , , ], research indicates its utility in constructing such compounds []. Further investigation into the cited research articles would be required to uncover the specific heterocyclic systems successfully synthesized using this reagent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



